molecular formula C11H18N4 B11790858 (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine

Cat. No.: B11790858
M. Wt: 206.29 g/mol
InChI Key: NZZAZAQVLIXJHA-UHFFFAOYSA-N
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Description

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a piperazine ring attached to a pyridine ring, with a methyl group at the 2-position and a methanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)methanamine
  • (2-Methyl-6-(morpholin-1-yl)pyridin-3-yl)methanamine
  • (2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanamine

Uniqueness

(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanamine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

(2-methyl-6-piperazin-1-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C11H18N4/c1-9-10(8-12)2-3-11(14-9)15-6-4-13-5-7-15/h2-3,13H,4-8,12H2,1H3

InChI Key

NZZAZAQVLIXJHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCNCC2)CN

Origin of Product

United States

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